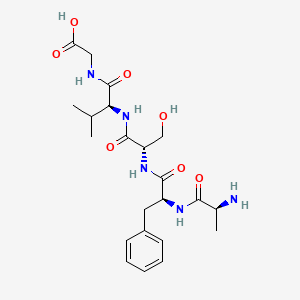![molecular formula C11H16O2 B12608801 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one CAS No. 649570-64-9](/img/structure/B12608801.png)
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a complex organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a tetrahydropyran ring, with a propan-2-yl substituent at the 6th position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported to facilitate the synthesis of substituted pyrans and furans . Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide a straightforward route to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, yielding alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), resulting in the replacement of specific functional groups with nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog with a similar tetrahydropyran ring structure.
2,6-syn-disubstituted tetrahydropyrans: Compounds with similar structural motifs but different substituents.
Bipodonines: A class of natural sesquiterpenes with a related tetrahydropyran system.
Uniqueness
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is unique due to its fused ring system and specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
649570-64-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
6-propan-2-yl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one |
InChI |
InChI=1S/C11H16O2/c1-7(2)9-6-8-4-3-5-13-11(8)10(9)12/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
OMJJSNZAIPMSHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC2=C(C1=O)OCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
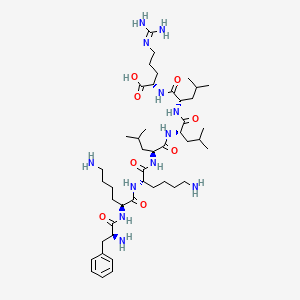

![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
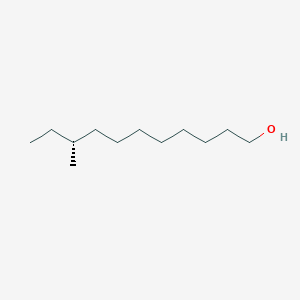
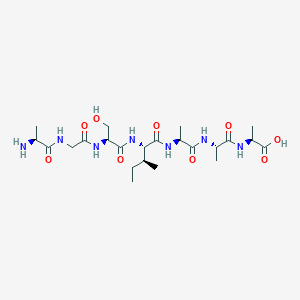
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)
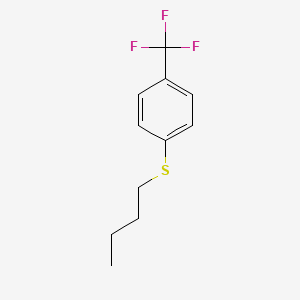
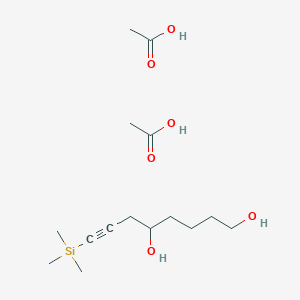
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
